molecular formula C16H28N2O B5003346 2-[4-(2-adamantyl)piperazin-1-yl]ethanol

2-[4-(2-adamantyl)piperazin-1-yl]ethanol

Cat. No.: B5003346
M. Wt: 264.41 g/mol
InChI Key: CVEPXVYVNCXUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Adamantyl)piperazin-1-yl]ethanol is a synthetic organic compound that belongs to a class of molecules integrating a rigid, lipophilic adamantane moiety with a flexible, hydrophilic piperazine-ethanol pharmacophore. This structural combination is of significant interest in medicinal chemistry, as the adamantyl group is well-known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles and ability to cross biological barriers like the blood-brain barrier . The piperazine ring is a privileged scaffold in drug design, often contributing to aqueous solubility and providing a versatile platform for further synthetic modification, while the ethanol side chain can serve as a handle for further derivatization . Although specific biological data for this compound may be limited, research on closely related analogues provides strong evidence for its potential research value. Adamantane-containing 1,2,4-triazole derivatives have demonstrated potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans . Furthermore, such compounds have shown promising, dose-dependent anti-inflammatory activity in standard models like carrageenan-induced paw edema in rats . The incorporation of the adamantane group into molecular frameworks is a established strategy in the development of therapeutics for neurological disorders, with drugs like memantine (used for Alzheimer's disease) exemplifying the success of this approach . Consequently, this compound serves as a high-value building block for researchers working across multiple domains, including the synthesis of novel antimicrobial and anti-inflammatory agents, central nervous system (CNS) active drugs, and enzyme inhibitors such as those targeting acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) for the potential treatment of atherosclerosis and neurodegenerative diseases . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[4-(2-adamantyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c19-6-5-17-1-3-18(4-2-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPXVYVNCXUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantane with suitable reagents to form an adamantyl halide.

    Nucleophilic Substitution: The adamantyl halide is then reacted with piperazine to form 4-(2-adamantyl)piperazine.

    Introduction of the Ethanol Group: The final step involves the reaction of 4-(2-adamantyl)piperazine with an appropriate reagent, such as ethylene oxide, to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-adamantyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of adamantyl piperazine carboxylic acid.

    Reduction: Formation of adamantyl piperazine derivatives with different functional groups.

    Substitution: Formation of substituted adamantyl piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds related to piperazine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of glioblastoma cells and other cancer types. The incorporation of the adamantyl group is believed to enhance the bioactivity and selectivity of these compounds against cancer cells .

2. Neuropharmacology
The piperazine moiety is often associated with neuropharmacological effects. Compounds like 2-[4-(2-adamantyl)piperazin-1-yl]ethanol have been investigated for their potential in treating anxiety disorders and depression. The structural modifications involving adamantyl groups may contribute to improved receptor binding profiles, enhancing their efficacy in modulating neurotransmitter systems .

3. Carbonic Anhydrase Inhibition
Recent studies have explored the inhibition of carbonic anhydrases (CAs) by piperazine derivatives. These enzymes are crucial in various physiological processes, including respiration and acid-base balance. The introduction of a (2-hydroxyethyl) group in piperazine derivatives has shown promise in developing inhibitors with potential therapeutic applications for conditions such as glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityReference
Piperazine RingAnticancer activity
Adamantyl GroupEnhanced receptor binding
Hydroxyethyl SubstitutionCarbonic anhydrase inhibition

Case Studies

Case Study 1: Anticancer Properties
A study conducted on a series of piperazine derivatives, including those with adamantyl substitutions, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications at the piperazine nitrogen could lead to enhanced anticancer activity, making these compounds suitable candidates for further development .

Case Study 2: Neuropharmacological Effects
In another investigation, researchers evaluated the anxiolytic effects of piperazine derivatives in animal models. The findings suggested that compounds similar to this compound exhibited reduced anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The adamantyl moiety imparts stability and rigidity, while the piperazine ring can interact with various receptors and enzymes. The ethanol group enhances the compound’s solubility and bioavailability. These combined features enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine-ethanol derivatives are distinguished by substituents on the piperazine ring, which dictate their biological targets and pharmacokinetic profiles. Below is a comparative analysis of key analogs:

Compound Substituent(s) Biological Target Activity/IC50/Ki Key Features Reference
2-[4-(2-Adamantyl)piperazin-1-yl]ethanol 2-Adamantyl, ethanol Inferred CNS targets N/A High lipophilicity (adamantyl), potential for improved BBB penetration N/A
Hydroxyzine (2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol) Diphenylmethyl, ethoxy-ethanol H1 receptor Anxiolytic, antihistaminic First-generation antihistamine; moderate CNS penetration
Cetirizine Impurity G (4-Chlorophenyl)phenylmethyl, ethanol H1 receptor Antihistaminic Metabolite of cetirizine; structural similarity to hydroxyzine
4j (5-HT6 antagonist) Naphthalen-1-ylsulfonyl-indole, ethanol 5-HT6 receptor IC50 = 32 nM High antagonist potency; sulfonyl group enhances binding affinity
K-604 (ACAT-1 inhibitor) Benzimidazolylthio, acetamide Acyl-CoA:cholesterol acyltransferase-1 ACAT-1 inhibition Aqueous solubility optimized for therapeutic use
3a (AChE inhibitor) 4-Fluorophenyl, thiazole Acetylcholinesterase (AChE) Moderate AChE inhibition Thiazole ring enhances electron-withdrawing properties

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2-adamantyl)piperazin-1-yl]ethanol, and how can reaction parameters be optimized for purity and yield?

The synthesis typically involves coupling 2-adamantylamine with piperazine derivatives followed by ethanol functionalization. Key steps include:

  • Nucleophilic substitution : Reacting 1-(2-adamantyl)piperazine with 2-chloroethanol under reflux in ethanol or acetonitrile.
  • Catalytic optimization : Using triethylamine or DIPEA to neutralize HCl byproducts, enhancing reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Key signals include the adamantyl protons (δ 1.6–2.1 ppm, multiplet) and piperazine/ethanol moieties (δ 2.4–3.8 ppm) .
    • HRMS : Molecular ion peak at m/z 319.238 (calculated for C₁₈H₂₉N₂O⁺) .
  • Elemental analysis : Confirm C, H, N ratios (±0.3% deviation) .

Q. What are the primary biological targets or pathways associated with this compound?

Piperazine-adamantane derivatives are known to interact with:

  • GPCRs : Dopamine D2/D3 and serotonin 5-HT₁A receptors due to structural similarity to antipsychotic agents .
  • Enzymes : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4), requiring metabolic stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across cell lines (e.g., MCF-7 vs. S. aureus) to differentiate target-specific effects .
  • Off-target profiling : Use kinase/phosphatase panels or proteomics (e.g., SILAC) to identify unintended interactions .
  • Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. methoxy substitutions) to pinpoint pharmacophores .

Q. What experimental strategies are recommended for assessing the compound’s pharmacokinetic (PK) profile?

  • ADME assays :
    • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .
    • Caco-2 permeability : Evaluate apical-to-basal transport for intestinal absorption potential .
  • Metabolite ID : Use hepatocyte microsomes + NADPH to detect hydroxylated or glucuronidated metabolites .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Screen against X-ray structures of D2 receptors (PDB: 6CM4) or 5-HT₁A (PDB: 6G79) to prioritize substituents .
  • QSAR analysis : Corinate adamantyl hydrophobicity (ClogP ~4.2) with activity data to refine logP/PSA thresholds .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead candidates .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reaction systems reduce side products (e.g., adamantyl dimerization) .
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., 80°C → 120°C, 30 min vs. 12h) .

Q. What analytical techniques are critical for detecting trace impurities?

  • HPLC-DAD/ELSD : Monitor for adamantyl oxidation byproducts (retention time: 8.2–9.5 min) .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd <10 ppm) from coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.